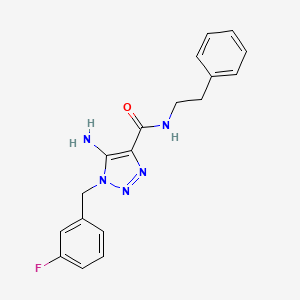
5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, involves the condensation of appropriate isocyanates with amines or azides, often facilitated by catalysts like ruthenium or through microwave-assisted methods for efficiency and regioselectivity. For example, ruthenium-catalyzed synthesis provides a pathway for creating triazole-based scaffolds with significant regiocontrol, demonstrating the versatility of these methods in producing complex triazole derivatives (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the intermolecular interactions that influence its stability and reactivity. For instance, crystallographic studies have revealed the presence of Dimroth rearrangement in certain triazole compounds, illustrating the dynamic nature of their molecular structure (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including cycloadditions, Fries rearrangements, and interactions with other organic molecules, leading to the synthesis of diverse derivatives with potential biological activities. These reactions are often catalyst- and solvent-free, utilizing microwave-assistance for efficiency, and are characterized by their regioselectivity and ability to form stable heterocyclic frameworks (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined through methods like single-crystal X-ray diffraction, which provides detailed information on the molecular and crystal lattice structure, enhancing our understanding of the material's characteristics (Saleem et al., 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies on the synthesis and evaluation of these compounds reveal their potential as antimicrobial agents and their ability to inhibit the proliferation of cancer cell lines, highlighting their significance in medicinal chemistry (Butler et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Antitumor Activity : A related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and its crystal structure determined. It showed inhibition of cancer cell proliferation (Hao et al., 2017).
Chemical Derivatives and Reactions
- Derivatives from 4-Amino-1,2,3-Triazole-5-Carboxamides : Research on 4-amino-1,2,3-triazole-5-carboxamides, closely related to the chemical , explored their use in synthesizing 2-substituted 8-azapurin-6-ones, highlighting the versatility of these compounds in chemical synthesis (Albert & Trotter, 1979).
Biological Evaluation
- Evaluation of Carboxamide-Type Synthetic Cannabinoids : Carboxamide-type synthetic cannabinoids, similar in structure to the chemical , were evaluated for their activity as CB1/CB2 receptor agonists. These studies contribute to understanding the pharmacological properties of such compounds (Doi et al., 2017).
Crystallography and Molecular Interactions
- Analysis of Intermolecular Interactions : A study on derivatives of 1,2,4-triazoles, which include fluoro and chloro derivatives, provided insights into the nature and energetics of different intermolecular interactions. This research is crucial for understanding the molecular interactions of similar triazole compounds (Shukla et al., 2014).
Synthesis of Triazole-Based Scaffolds
- Ruthenium-Catalyzed Synthesis for Peptidomimetics : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are key for creating triazole-based scaffolds in peptidomimetics or biologically active compounds, was explored. This showcases the potential of these compounds in drug development (Ferrini et al., 2015).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : A study on 1,4-disubstituted 1,2,3-triazole derivatives, including those derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, revealed moderate to good antimicrobial activities. This suggests the potential use of such compounds in antimicrobial applications (Jadhav et al., 2017).
Eigenschaften
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-8-4-7-14(11-15)12-24-17(20)16(22-23-24)18(25)21-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQJHQBHFZXOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

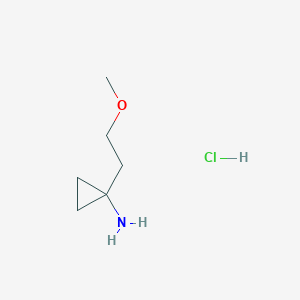
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2485897.png)
![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)
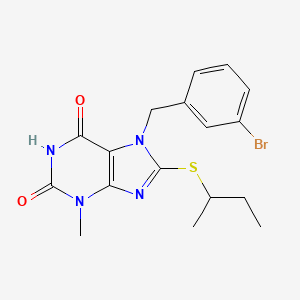
![2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2485902.png)
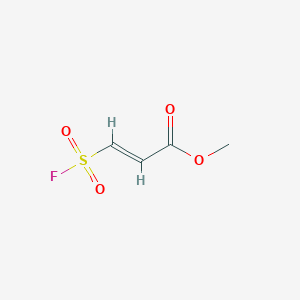


![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
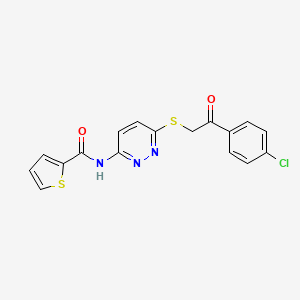
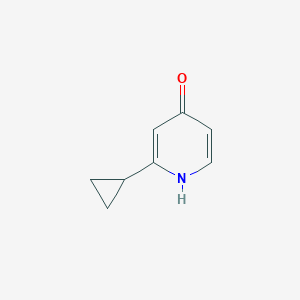
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)
![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
